molecular formula C8H7ClO2 B2474689 2-(2-Chlorophenoxy)acetaldehyde CAS No. 65298-23-9

2-(2-Chlorophenoxy)acetaldehyde

Cat. No. B2474689
CAS RN: 65298-23-9
M. Wt: 170.59
InChI Key: ASSIBPWXBDEJKL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)acetaldehyde is an organic compound with the chemical formula C8H7ClO2. It is a colorless to pale yellow liquid that is used in scientific research for various purposes. This compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Molecular Mechanisms in Carcinogenesis

Acetaldehyde is known to cause various forms of DNA damage, such as DNA adducts, mutations, and sister chromatid exchanges. These damages are crucial in acetaldehyde-mediated carcinogenesis, particularly in squamous epithelium and upper aerodigestive tract cancers. Studies have focused on DNA adducts like N2-ethylidene-2′-deoxyguanosine and the role of acetaldehyde in DNA repair pathways, including the Fanconi anemia pathway (Mizumoto et al., 2017).

Genotoxicity and Carcinogenicity

Acetaldehyde is an environmentally widespread genotoxic aldehyde. Its interaction with DNA, specifically with 2'-deoxyguanosine, results in various DNA adducts. This process is integral to understanding the mutagenicity and carcinogenicity associated with acetaldehyde exposure, particularly in relation to cancer risks (Garcia et al., 2011).

Synthesis of Chiral Compounds

2-Chloroethoxy acetaldehyde has been used in organocatalytic asymmetric cross-aldol reactions with aromatic aldehydes. This process facilitates the synthesis of anti-2-(2-chloroethoxy)-1-arylpropane-1,3-diols with high enantioselectivities. These compounds are significant as they serve as intermediates for chiral 1,4-dioxanes and morpholines, which have notable biological activities (Sawant et al., 2013).

Quantitative Analysis in Foods and Beverages

Acetaldehyde is present in various foods and beverages. A novel method was developed for its quantitative analysis by reacting acetaldehyde with cysteamine to form 2-methylthiazolidine. This method is significant for understanding the levels of acetaldehyde in different consumables and assessing the associated risks (Miyake & Shibamoto, 1993).

Reactions on Supported Catalysts

Research on the reactions of acetaldehyde on surfaces like CeO2 and CeO2-supported catalysts provides insights into various reaction types, including oxidation, reduction, and carbon-carbon bond formation. These studies are important for developing catalysts and understanding reaction mechanisms in chemical processes (Idriss et al., 1995).

properties

IUPAC Name

2-(2-chlorophenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSIBPWXBDEJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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